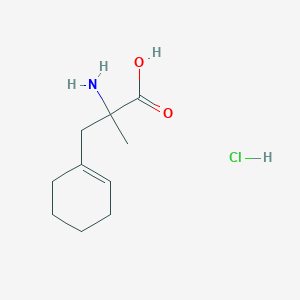

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride

Description

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a cyclohexenyl substituent at the β-carbon, a methyl group at the α-carbon, and a hydrochloride salt formulation. The cyclohexenyl group introduces both steric bulk and partial unsaturation, distinguishing it from aromatic or aliphatic analogs. This compound is structurally related to methyldopa impurities and other synthetic amino acids designed for pharmaceutical or biochemical applications, such as transporter inhibition or prodrug development .

Properties

IUPAC Name |

2-amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h5H,2-4,6-7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPXMAKMLNYPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CCCCC1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride typically involves the reaction of cyclohexene with a suitable amine and a methylpropanoic acid derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and cyclohexenyl ring play crucial roles in binding to target molecules, while the methylpropanoic acid moiety may influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Substituent Effects

- Cyclohexenyl vs. Aryl Groups : The cyclohexenyl group in the target compound provides a balance between lipophilicity (logP likely higher than methoxyphenyl analogs) and conformational flexibility. Unlike rigid aromatic rings (e.g., in Methyldopa impurities), the cyclohexenyl moiety may reduce π-π stacking but improve membrane permeability .

- Methoxy-Substituted Aryl Analogs : Methyldopa-related compounds (e.g., 4-methoxyphenyl or 3,4-dimethoxyphenyl derivatives) exhibit increased polarity and hydrogen-bonding capacity, which may enhance aqueous solubility but limit blood-brain barrier penetration compared to the cyclohexenyl variant .

α-Methylation

The α-methyl group, present in the target compound and Methyldopa impurities, confers resistance to enzymatic degradation (e.g., by D-amino acid oxidases), a feature critical for prolonging half-life in pharmaceutical applications .

Biological Activity

2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative notable for its unique cyclohexene structure. This compound has garnered attention due to its potential biological activities, which may include neurotransmitter modulation, antioxidant properties, and antimicrobial effects. Understanding the biological activity of this compound can provide insights into its possible applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : CHClN\O

- Molecular Weight : 202.68 g/mol

- CAS Number : 89766-91-6

The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it more accessible for biological studies.

Neurotransmitter Modulation

Research indicates that compounds similar to 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid hydrochloride may act as precursors or modulators of neurotransmitters. These compounds could potentially influence pathways related to mood and cognition. For instance, they may enhance the synthesis of neurotransmitters such as dopamine and serotonin, which are critical for regulating mood and emotional responses.

Antioxidant Properties

The structural characteristics of this compound suggest it may possess antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals. This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate that derivatives of amino acids can exhibit antimicrobial properties. The unique structure of 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid hydrochloride may contribute to its potential effectiveness against certain bacterial strains. Further research is necessary to elucidate the specific mechanisms and efficacy against various pathogens.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Aromatic amino acid with hydroxyl group | Precursor for neurotransmitters like dopamine |

| L-Tryptophan | Indole ring structure | Precursor for serotonin |

| L-Cycloleucine | Cyclic structure with amino group | Exhibits antibiotic properties |

The comparison highlights how the unique cyclohexene incorporation in 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid distinguishes it from other amino acids and derivatives, potentially conferring distinct biological activities.

Case Studies and Research Findings

-

Neurotransmitter Synthesis :

A study investigated the influence of various amino acids on neurotransmitter levels in neural cells. Results indicated that compounds structurally similar to 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid hydrochloride significantly increased levels of serotonin and dopamine, suggesting a potential role in enhancing cognitive function and mood stabilization . -

Antioxidant Activity Assessment :

In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The results support the hypothesis that the cyclohexene moiety contributes to its antioxidant capacity, which could be beneficial in therapeutic applications targeting oxidative stress-related conditions . -

Antimicrobial Efficacy :

Research focused on the antimicrobial properties of various amino acids revealed that 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid hydrochloride showed promising activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(cyclohexen-1-yl)-2-methylpropanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves coupling a cyclohexenyl precursor (e.g., cyclohexene-carboxylic acid derivatives) with ammonia or protected amino groups, followed by reduction and hydrolysis. For example:

React 3-(cyclohexen-1-yl)-2-methylpropanoic acid with ammonia under catalytic conditions (e.g., Pd/C, H₂) to form the intermediate amide.

Hydrolyze the amide under acidic conditions (HCl/ethanol) to yield the amino acid hydrochloride salt.

- Key Considerations : Optimize reaction time, temperature (e.g., 60–80°C for reduction), and solvent polarity (methanol/water mixtures) to enhance yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : C18 column with a mobile phase of acetonitrile/water (0.1% TFA), UV detection at 210–220 nm.

- NMR : ¹H and ¹³C NMR to confirm the cyclohexenyl proton environment (δ 5.5–6.0 ppm for vinyl protons) and methyl/amino groups.

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺ expected at m/z ~230).

- Elemental Analysis : Validate chloride content (~14% w/w) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis.

- Stability Tests : Monitor pH-dependent degradation (e.g., use phosphate buffers at pH 3–7) and thermal stability via accelerated aging studies (40°C/75% RH for 4 weeks).

- Degradation Markers : Detect byproducts (e.g., cyclohexenyl ring-opened products) using LC-MS .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate its activity?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand competition assays (e.g., ³H-glutamate for NMDA receptor binding) to assess affinity.

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or NADPH oxidase using enzymatic kits (e.g., absorbance-based COX-2 assays).

- Cellular Models : Treat primary neurons or macrophage cell lines to measure oxidative stress markers (e.g., ROS via DCFH-DA fluorescence) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Compare buffer conditions (e.g., ionic strength, pH) and cell passage numbers across studies.

- Orthogonal Validation : Confirm activity via dual methods (e.g., SPR for binding kinetics and functional cAMP assays).

- Purity Reassessment : Use chiral HPLC to rule out enantiomeric impurities affecting activity .

Q. What strategies are recommended for detecting and quantifying degradation products?

- Methodological Answer :

- Forced Degradation : Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis.

- LC-MS/MS : Use a QTOF instrument with a BEH C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradients.

- Data Analysis : Employ software (e.g., MassHunter) to identify degradation pathways (e.g., deamination, ring oxidation) .

Q. How does the compound’s chirality influence its biochemical interactions?

- Methodological Answer :

- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate (R)- and (S)-isomers.

- Activity Comparison : Test enantiomers in receptor binding assays (e.g., NMDA receptors show stereoselectivity for D-amino acids).

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to determine enantiomeric excess .

Q. What advanced techniques can elucidate its role in modulating biochemical pathways?

- Methodological Answer :

- Metabolomics : Treat model organisms (e.g., C. elegans) and analyze metabolites via LC-MS/MS with targeted panels (e.g., TCA cycle intermediates).

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., Nrf2-regulated antioxidant genes).

- Molecular Dynamics Simulations : Model interactions with NMDA receptors using software like GROMACS to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.